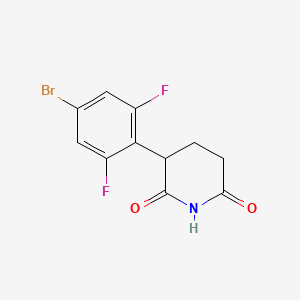

3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione

Description

3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is a halogenated piperidine-2,6-dione derivative with the molecular formula C₁₁H₈BrF₂NO₂ and a molecular weight of 320.1 g/mol . Its structure features a piperidine-2,6-dione core substituted with a 4-bromo-2,6-difluorophenyl group.

Properties

Molecular Formula |

C11H8BrF2NO2 |

|---|---|

Molecular Weight |

304.09 g/mol |

IUPAC Name |

3-(4-bromo-2,6-difluorophenyl)piperidine-2,6-dione |

InChI |

InChI=1S/C11H8BrF2NO2/c12-5-3-7(13)10(8(14)4-5)6-1-2-9(16)15-11(6)17/h3-4,6H,1-2H2,(H,15,16,17) |

InChI Key |

MBARMNDQAOCATN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1C2=C(C=C(C=C2F)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione typically involves the reaction of 4-bromo-2,6-difluoroaniline with maleic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid, to facilitate the formation of the piperidine-2,6-dione ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted piperidine-2,6-dione derivatives.

Reduction: Formation of 3-(4-bromo-2,6-difluorophenyl)piperidine-2,6-diol.

Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Differences and Implications

Substituent Effects: The bromo and difluoro groups on the phenyl ring in the target compound enhance lipophilicity and may improve receptor binding affinity compared to mono-halogenated analogs (e.g., 4-(3-bromophenyl)piperidine-2,6-dione) . Amino-substituted analogs like NE-005 exhibit increased solubility due to the polar amino group but may face stability challenges under acidic conditions .

Pharmacological Applications: NE-005 and related isoindolinone derivatives are utilized in proteolysis-targeting chimeras (PROTACs) for cancer therapy . 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione () is patented for multiple myeloma treatment, suggesting shared mechanisms with the target compound .

Physical and Safety Profiles :

- The bromophenyl analog () has documented safety data, including first-aid measures and regulatory information, which may inform handling protocols for the target compound .

- Fluoro derivatives () exhibit predicted boiling points (~542°C) and pKa values (~10.63) , indicating high thermal stability and moderate basicity .

Biological Activity

3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is a compound that has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in treating specific diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the piperidine-2,6-dione class, characterized by a piperidine ring substituted with a bromo and difluoro phenyl group. The presence of halogens such as bromine and fluorine is significant as these substitutions can enhance the compound's biological activity by influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : DPP-4 inhibitors play a crucial role in managing type 2 diabetes by prolonging the action of incretin hormones which regulate insulin secretion. The structural modifications in piperidine derivatives can enhance their inhibitory potency against DPP-4 enzymes .

- Anticancer Activity : Some studies have demonstrated that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the piperidine scaffold have shown improved efficacy in inducing apoptosis in tumor cells compared to standard chemotherapeutic agents like bleomycin .

- Neuroprotective Effects : Certain derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This dual inhibition suggests potential applications in cognitive enhancement therapies .

Table 1: Summary of Biological Activities

Case Studies

- DPP-4 Inhibition Study : A study focused on the SAR of DPP-4 inhibitors highlighted that modifications at the phenyl ring could significantly enhance binding affinity and inhibitory potency. The presence of fluorine atoms was noted to improve lipophilicity and metabolic stability .

- Anticancer Efficacy : In vitro studies using FaDu hypopharyngeal tumor cells demonstrated that certain piperidine derivatives exhibited superior cytotoxicity compared to established chemotherapeutics, suggesting a promising avenue for cancer treatment development .

- Neuroprotection Research : Investigations into AChE inhibitors revealed that derivatives containing the piperidine moiety showed improved brain penetration and dual inhibition capabilities, indicating their potential for treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-bromo-2,6-difluorophenyl)piperidine-2,6-dione, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, piperidine-2,6-dione derivatives are synthesized via condensation of substituted aryl halides with piperidine precursors under controlled pH and temperature (e.g., anhydrous conditions for bromo-fluorophenyl intermediates) . Characterization relies on FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹), H NMR (e.g., δ 4.04 ppm for piperidine protons), and elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can researchers optimize reaction conditions to improve yields of this compound?

- Methodological Answer : Optimization involves screening catalysts (e.g., Pd for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature. For example, lithium nitride has been used to facilitate cyclization in related piperidine-2,6-dione syntheses, achieving >90% purity under reflux conditions . Kinetic studies (e.g., time vs. yield curves) and DOE (Design of Experiments) are recommended to identify critical parameters.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- H NMR : To resolve aromatic protons (δ 6.5–7.5 ppm for bromo-fluorophenyl groups) and piperidine protons (δ 2.4–4.0 ppm) .

- FT-IR : Peaks at 1633 cm⁻¹ (C=O stretching) and 1465 cm⁻¹ (C-F/Br vibrations) .

- GC-MS : Molecular ion peaks (e.g., M+ at m/z ~300–350) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of piperidine-2,6-dione derivatives?

- Methodological Answer : Bromine and fluorine substituents enhance electrophilicity, influencing protein binding (e.g., cereblon E3 ligase targeting in immunomodulatory drugs) . Structure-activity relationship (SAR) studies can use computational docking (e.g., AutoDock Vina) to predict binding affinities. Experimental validation involves in vitro assays (e.g., IKZF1/3 degradation in myeloma cell lines) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variability). Standardization using reference compounds (e.g., lenalidomide as a positive control) and orthogonal assays (e.g., Western blot vs. flow cytometry for protein degradation) is critical. Meta-analysis of published data (e.g., PubChem BioAssay) can identify trends .

Q. How can polymorphic forms of this compound affect its pharmacokinetic properties?

- Methodological Answer : Polymorphs (e.g., Form I vs. Form II) differ in solubility and bioavailability. Techniques like X-ray crystallography and DSC (Differential Scanning Calorimetry) identify polymorphs . In vivo studies in rodent models can correlate polymorphic stability with AUC (Area Under the Curve) measurements.

Q. What computational approaches are used to design novel derivatives with improved efficacy?

- Methodological Answer : AI-driven platforms like DiffIUPAC enable scaffold-hopping by masking functional groups (e.g., replacing piperidine-2,6-dione with "*" in SMILES strings) and generating analogs via diffusion models . QSAR (Quantitative Structure-Activity Relationship) models trained on proteomics data (e.g., ubiquitination efficiency) prioritize candidates for synthesis .

Q. How do researchers validate the mechanism of action for this compound in complex biological systems?

- Methodological Answer : Mechanistic studies combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.